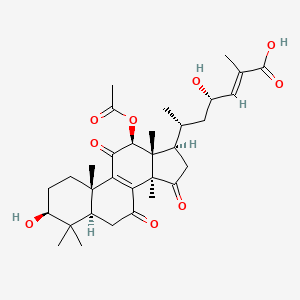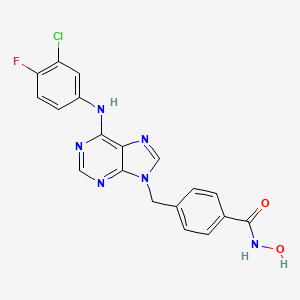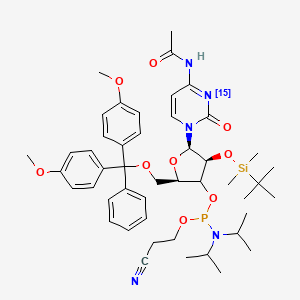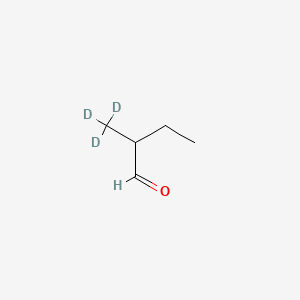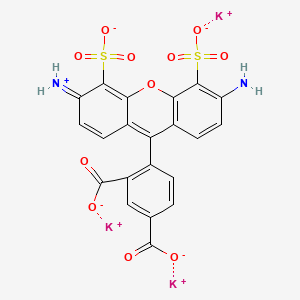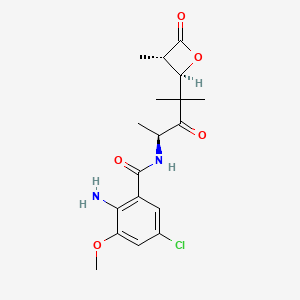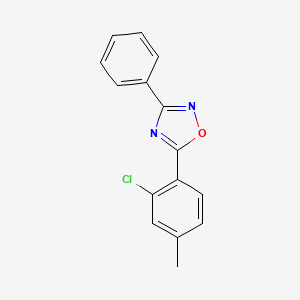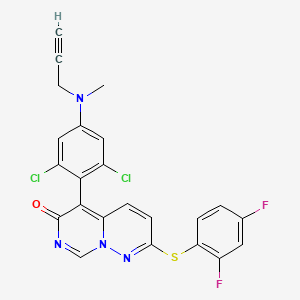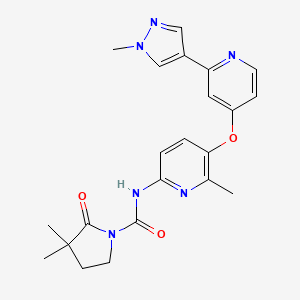
Pimicotinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimicotinib, also known as ABSK021, is an orally administered, highly potent, and selective small molecule inhibitor of colony-stimulating factor 1 receptor (CSF-1R). It was independently discovered by Abbisko Therapeutics. This compound has shown significant potential in modulating macrophage functions and treating various macrophage-dependent human diseases .
Preparation Methods
The synthetic route for Pimicotinib involves several key steps. The IUPAC name for this compound is 3,3-Dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide . The preparation methods typically involve the following steps:
Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Attachment of the pyrazolyl and pyridinyl groups: These groups are introduced through a series of substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps to ensure high purity.
Industrial production methods for this compound are designed to be scalable and efficient, ensuring consistent quality and yield.
Chemical Reactions Analysis
Pimicotinib undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pimicotinib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the CSF-1R signaling pathway and its role in various biological processes.
Biology: this compound is used to investigate the role of macrophages in disease progression and to develop new therapeutic strategies for macrophage-dependent diseases.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the CSF-1R pathway.
Mechanism of Action
Pimicotinib exerts its effects by selectively inhibiting the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. By blocking this pathway, this compound can modulate macrophage functions and potentially treat various macrophage-dependent diseases .
Comparison with Similar Compounds
Pimicotinib is unique in its high selectivity and potency as a CSF-1R inhibitor. Similar compounds include:
Pexidartinib: Another CSF-1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF-1R.
Lacnotuzumab: Another monoclonal antibody targeting CSF-1R.
Compared to these compounds, this compound has shown a favorable safety profile and significant antitumor activity in clinical trials .
Properties
Molecular Formula |
C22H24N6O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3,3-dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30) |
InChI Key |
NXFPMDWYDKHFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
